2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, a fused heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and enzyme modulation. The structure features:
- A 4-fluoro-3-methylphenyl group at position 3 of the thienopyrimidine core, contributing to lipophilicity and electronic effects.
While direct pharmacological data for this compound is unavailable in the provided evidence, its structural motifs align with bioactive analogs. Thienopyrimidines are frequently explored as kinase inhibitors due to their ability to mimic purine scaffolds, enabling ATP-binding site interactions .
Properties
Molecular Formula |
C25H24FN3O3S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C25H24FN3O3S/c1-16-14-19(10-11-20(16)26)29-24(31)23-21(12-13-33-23)28(25(29)32)15-22(30)27-17(2)8-9-18-6-4-3-5-7-18/h3-7,10-14,17H,8-9,15H2,1-2H3,(H,27,30) |
InChI Key |
PEFIFWNPAUFLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC(C)CCC4=CC=CC=C4)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
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